N-cyclopentyl-N'-(2-methylphenyl)oxamide

Beschreibung

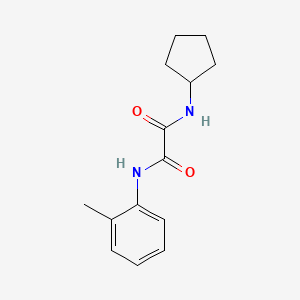

N-cyclopentyl-N'-(2-methylphenyl)oxamide is a substituted oxamide derivative characterized by a cyclopentyl group attached to one amide nitrogen and a 2-methylphenyl group to the other. Oxamides, in general, are diamides of oxalic acid with the formula (-C(O)-NH-)₂, where substitution at the nitrogen atoms dictates their physicochemical and functional properties .

Key properties of oxamides include:

- Solubility: Highly dependent on alkyl/aryl substitution. For example, unsubstituted oxamide is sparingly soluble in water, while tetraalkyl derivatives exhibit hygroscopicity and solubility in nonpolar solvents .

- Thermal Stability: Melting points range widely, with N,N'-dialkyl derivatives subliming near 150°C and tetraalkyl derivatives melting at ~50°C .

- Electronic Properties: Substituents influence UV absorption and emission characteristics, with trans-planar oxamides (e.g., N,N'-dimethyloxamide) showing red-shifted transitions compared to simple amides .

For this compound, the bulky cyclopentyl and aromatic 2-methylphenyl groups likely enhance steric hindrance, reducing solubility in polar solvents while increasing stability in nonpolar environments.

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-6-2-5-9-12(10)16-14(18)13(17)15-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXPAIWNVNHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-N'-(2-hydroxyphenyl)oxamide (CAS 142071-84-9)

- Structure : Features a benzyl group and a 2-hydroxyphenyl substituent.

- Key Differences: The hydroxyl group in the 2-hydroxyphenyl moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in N-cyclopentyl-N'-(2-methylphenyl)oxamide. The benzyl group (aromatic) vs.

N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)

- Structure : Contains ethoxy and ethylphenyl groups.

- Ethylphenyl vs. methylphenyl substituents may result in higher lipophilicity, impacting applications in agrochemicals or pharmaceuticals .

N,N'-Dimethyloxamide

- Structure : Simplest dialkyl oxamide with methyl groups.

- Key Differences :

- UV Absorption : N,N'-Dimethyloxamide exhibits a red shift of ~6300 cm⁻¹ in the π→π* transition compared to acetamide, attributed to conjugation between the two amide groups .

- Solubility : More soluble in polar solvents than tetraalkyl derivatives but less than hydroxyl- or ethoxy-substituted analogs .

Comparative Data Table

Research Findings and Functional Insights

Electronic and Spectroscopic Behavior

- Substituted oxamides exhibit red-shifted UV absorption due to extended conjugation. For example, N,N'-dimethyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide, while this compound likely has even broader absorption due to aryl conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.